

# Alexa Fluor 647 NHS Ester: A Technical Guide for Advanced Researchers

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## Compound of Interest

Compound Name: *Alexa Fluor 647 NHS Ester*

Cat. No.: *B12289133*

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An in-depth examination of the properties, applications, and protocols for this far-red fluorescent dye, tailored for researchers, scientists, and professionals in drug development.

**Alexa Fluor 647 NHS Ester** is a premier fluorescent labeling reagent widely utilized in biological research and drug discovery. This succinimidyl ester derivative of the bright and photostable Alexa Fluor 647 dye is engineered for the covalent attachment to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides. Its exceptional brightness, high water solubility, and pH insensitivity over a broad range make it a robust tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques such as dSTORM.<sup>[1][2][3][4]</sup>

## Core Physicochemical and Spectral Properties

The Alexa Fluor 647 dye is a sulfonated cyanine dye, which contributes to its high water solubility and reduced tendency for aggregation.<sup>[2]</sup> The N-hydroxysuccinimidyl (NHS) ester moiety provides a highly efficient and specific reaction with primary aliphatic amines, forming a stable amide bond. This reaction is most effective in an alkaline pH range, typically between 8.3 and 8.5, where the primary amine groups are deprotonated and thus more nucleophilic.<sup>[5]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Alexa Fluor 647 NHS Ester**, compiled from various sources. These parameters are crucial for designing and interpreting fluorescence-based experiments.

Table 1: Spectral and Photophysical Properties

| Property                                    | Value   |
|---|---|
| Excitation Maximum (Ex)                     | ~651 nm[3][6]                                 |
| Emission Maximum (Em)                       | ~672 nm[3][6]                                 |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~270,000 cm <sup>-1</sup> M <sup>-1</sup> [3] |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.15[2]                                      |
| Spectrally Similar Dyes                     | Cy5™[3]                                       |

Table 2: Chemical and Storage Information

| Property                      | Value  |
|-------------------------------|--|
| Molecular Weight              | ~1250 g/mol [3][6]                                 |
| Reactive Group                | N-hydroxysuccinimidyl (NHS) Ester                  |
| Reactivity                    | Primary amines                                     |
| Solubility                    | Soluble in DMSO and DMF[4][6]                      |
| Storage (Powder)              | ≤ -20°C, desiccated, protected from light[7][8][9] |
| Storage (DMSO Stock Solution) | ≤ -20°C for up to 12 weeks[5]                      |

## Reaction Mechanism and Experimental Workflow

The conjugation of **Alexa Fluor 647 NHS Ester** to a biomolecule is a straightforward yet pH-dependent process. The NHS ester reacts with the unprotonated primary amine of a lysine residue or the N-terminus of a protein to form a stable covalent amide bond.

Figure 1: Reaction of Alexa Fluor 647 NHS Ester with a Primary Amine

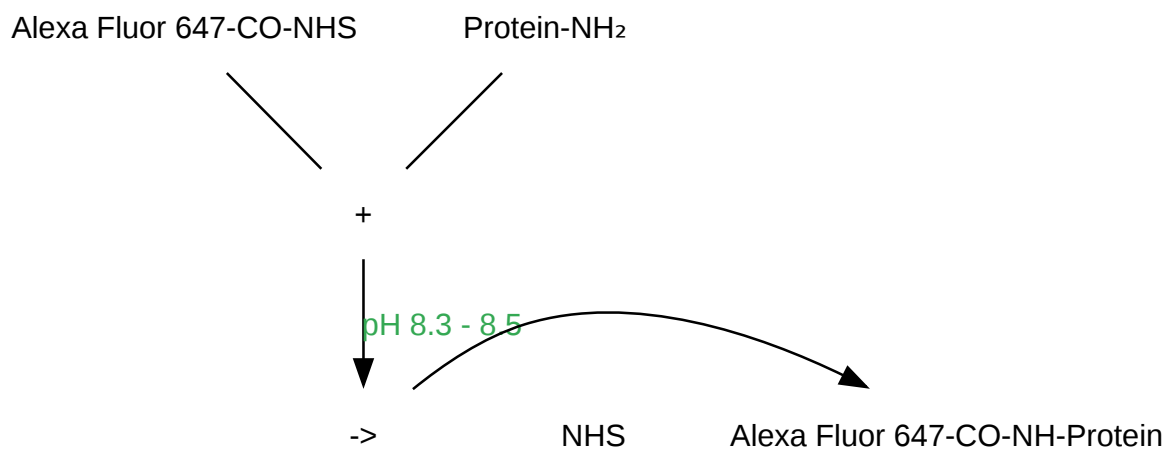
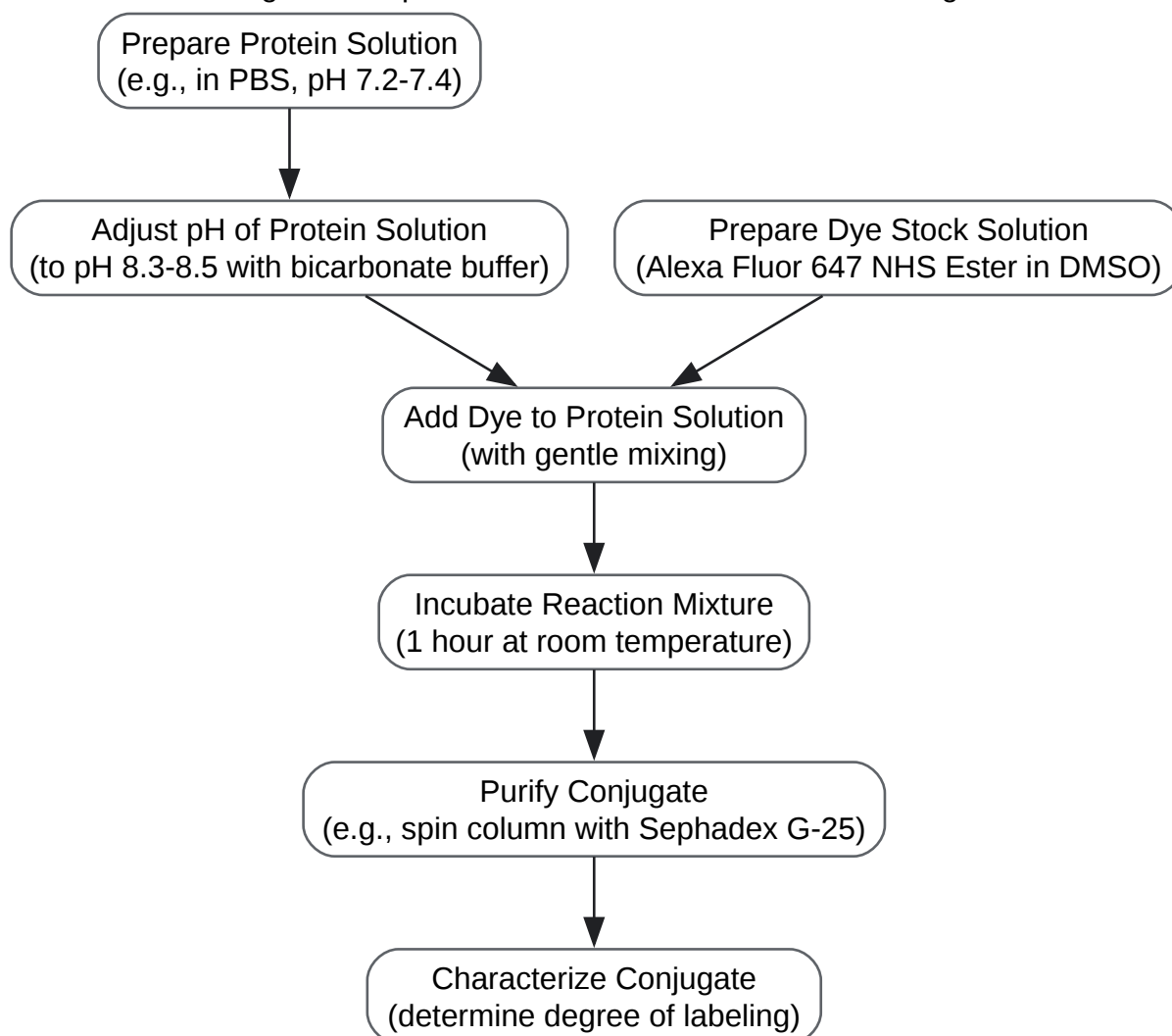


Figure 2: Experimental Workflow for Protein Labeling

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## References

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